molecular formula C21H25ClN6O4S B14013502 3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile CAS No. 50508-22-0

3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile

Cat. No.: B14013502
CAS No.: 50508-22-0
M. Wt: 493.0 g/mol
InChI Key: ZSPHUZOOAAUCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile is a complex organic compound that features a triazine ring, a phenoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile typically involves multiple steps. One common route includes the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with a phenoxy compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or dichloroethane . The reaction mixture is refluxed to ensure complete substitution of the chlorine atom by the phenoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and benzonitrile groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile is unique due to its combination of a triazine ring, phenoxy group, and benzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler triazine derivatives.

Properties

CAS No.

50508-22-0

Molecular Formula

C21H25ClN6O4S

Molecular Weight

493.0 g/mol

IUPAC Name

3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile;ethanesulfonic acid

InChI

InChI=1S/C19H19ClN6O.C2H6O3S/c1-19(2)25-17(22)24-18(23)26(19)14-6-7-16(15(20)9-14)27-11-13-5-3-4-12(8-13)10-21;1-2-6(3,4)5/h3-9H,11H2,1-2H3,(H4,22,23,24,25);2H2,1H3,(H,3,4,5)

InChI Key

ZSPHUZOOAAUCAL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C#N)Cl)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.